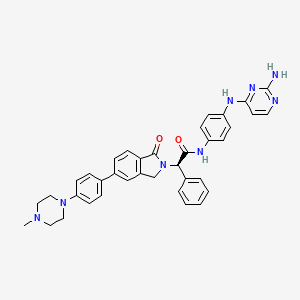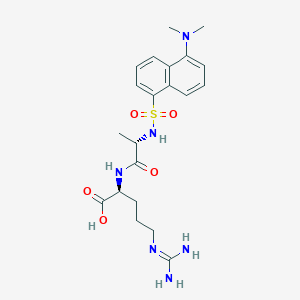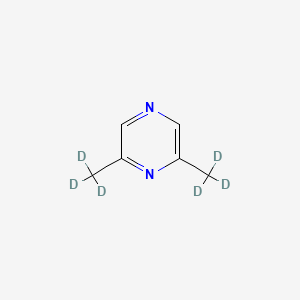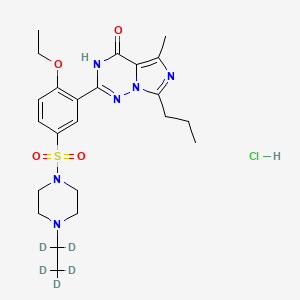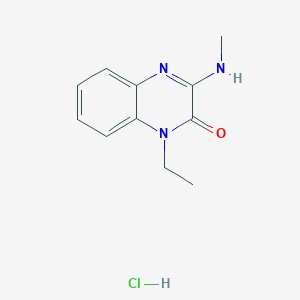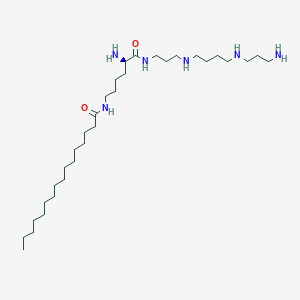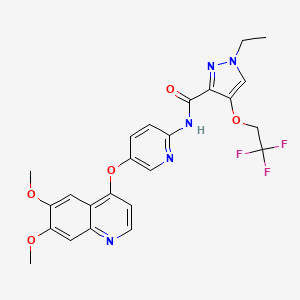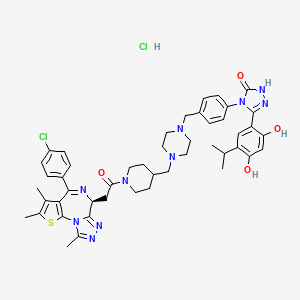
PROTAC BRD4 Degrader-21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-21 is a potent degrader of the bromodomain-containing protein 4 (BRD4). This compound has demonstrated significant inhibition of tumor growth in mouse xenograft models, making it a promising candidate for cancer therapy . PROTAC, or Proteolysis Targeting Chimeras, is a novel technology that uses small molecules to degrade target proteins specifically, offering a new approach to drug discovery and therapeutic intervention .
準備方法
The synthesis of PROTAC BRD4 Degrader-21 involves the use of bifunctional small molecules that link a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the ligand that binds to BRD4.
Linker Attachment: The attachment of a linker molecule to the BRD4 ligand.
E3 Ligase Ligand Synthesis: The synthesis of the ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD4 ligand-linker complex to the E3 ligase ligand.
Industrial production methods for this compound are still under development, but they generally involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
PROTAC BRD4 Degrader-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
PROTAC BRD4 Degrader-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein degradation and the ubiquitin-proteasome system.
作用機序
PROTAC BRD4 Degrader-21 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein BRD4. This recruitment leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecular targets involved include the bromodomain of BRD4 and the E3 ubiquitin ligase complex . The pathway involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, leading to the targeted degradation of BRD4 .
類似化合物との比較
PROTAC BRD4 Degrader-21 is unique in its high selectivity and potency for degrading BRD4. Similar compounds include:
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models.
MZ1: A PROTAC that targets BRD4 and has been used to study the mechanism of action of PROTACs.
BD-7148: A highly potent and selective BRD4 degrader with strong antitumor activity.
Compared to these compounds, this compound offers a unique combination of high selectivity, potency, and potential for therapeutic application .
特性
分子式 |
C47H54Cl2N10O4S |
|---|---|
分子量 |
926.0 g/mol |
IUPAC名 |
4-[4-[[4-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]methyl]phenyl]-3-(2,4-dihydroxy-5-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1 |
InChIキー |
BKCLODCLAKHBOU-KYYDUREMSA-N |
異性体SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
正規SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


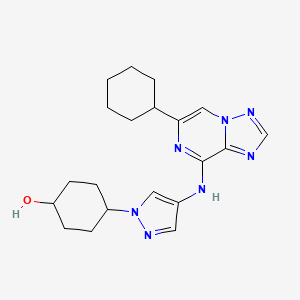
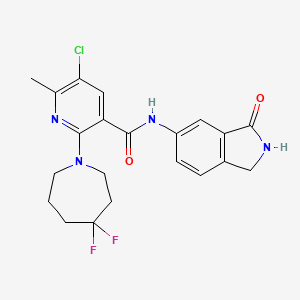
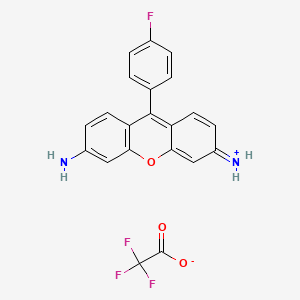
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
